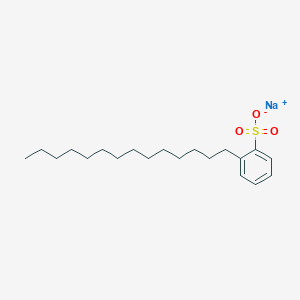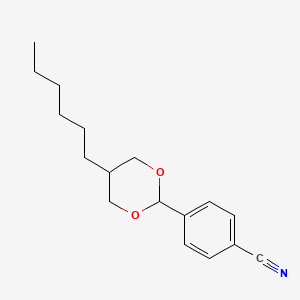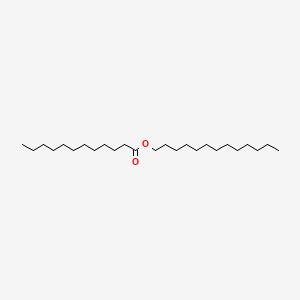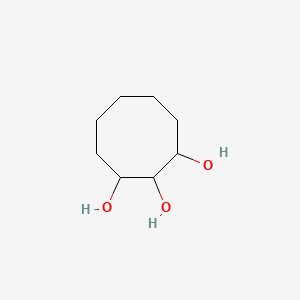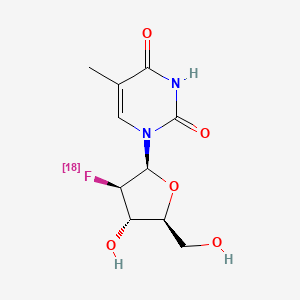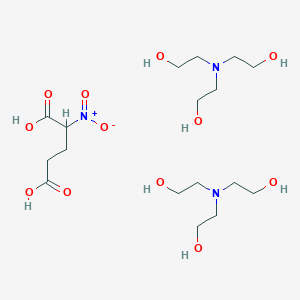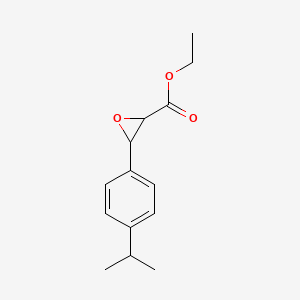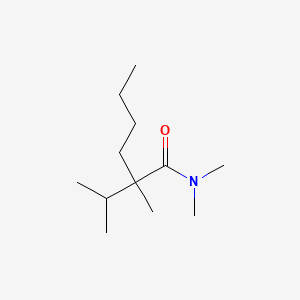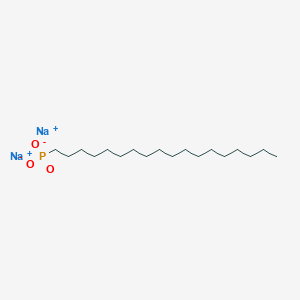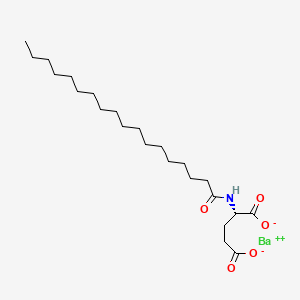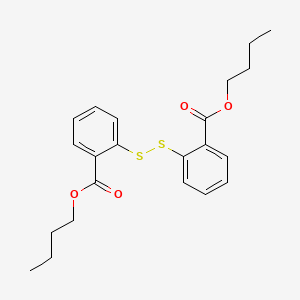
Dibutyl 2,2'-dithiobisbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C22H26O4S2. It is known for its unique chemical structure, which includes two benzoate groups linked by a disulfide bond. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-dithiobisbenzoate can be synthesized through a reaction involving benzoic acid and butyl alcohol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of dibutyl 2,2’-dithiobisbenzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Dibutyl 2,2’-dithiobisbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a plasticizer and in the production of rubber and other polymers.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-dithiobisbenzoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, allowing it to act as a redox mediator. This property is crucial in its role as an antioxidant and in its interactions with biological molecules. The compound can modulate oxidative stress and influence various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another plasticizer with similar applications but different chemical structure.
2,2’-Dithiobis(benzothiazole): Shares the disulfide linkage but has different functional groups and applications.
Dibenzyl disulfide: Similar disulfide bond but different ester groups.
Uniqueness
Dibutyl 2,2’-dithiobisbenzoate is unique due to its specific combination of ester and disulfide functionalities, which confer distinct chemical reactivity and applications. Its ability to undergo redox reactions and its role as a stabilizer in polymers set it apart from other similar compounds .
Properties
CAS No. |
39264-02-3 |
|---|---|
Molecular Formula |
C22H26O4S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
butyl 2-[(2-butoxycarbonylphenyl)disulfanyl]benzoate |
InChI |
InChI=1S/C22H26O4S2/c1-3-5-15-25-21(23)17-11-7-9-13-19(17)27-28-20-14-10-8-12-18(20)22(24)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI Key |
DYLHXXARSCWPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


